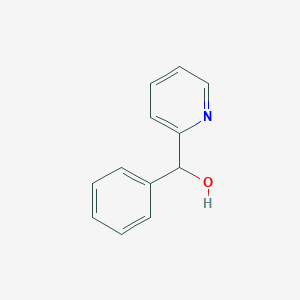

Phenyl(pyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYESUYBXKHPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311285, DTXSID50901437 | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-57-0 | |

| Record name | α-Phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14159-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of phenyl(pyridin-2-yl)methanol. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic alcohol containing both a phenyl and a pyridinyl functional group attached to a central carbinol carbon. This structure results in a chiral center, leading to the existence of two enantiomers, (R)- and (S)-phenyl(pyridin-2-yl)methanol, as well as the racemic mixture.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₂H₁₁NO[1][2][3] |

| CAS Number | 14159-57-0 (for racemic mixture)[1] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=N2)O[1] |

| InChI | InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H[1] |

| InChIKey | UYESUYBXKHPUDU-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Melting Point | 83-84 °C | [4] |

| Boiling Point | 127-129 °C at 0.3 Torr | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa (predicted) | 12.67 ± 0.20 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.41 (d, J = 6.0 Hz, 2H), 7.35 - 7.33 (m, 4H), 7.31 (d, J = 6.0 Hz, 2H), 5.77 (s, 1H), 3.90 (s, 1H).[5]

-

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 152.9, 149.4, 142.8, 128.8, 128.2, 126.8, 121.3, 74.8.[5]

Mass Spectrometry (MS)

-

GC-MS: The mass spectrum shows a molecular ion peak (M⁺) at m/z 185, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

Asymmetric Synthesis of (R)- and (S)-Phenyl(pyridin-2-yl)methanol

The enantiomerically pure forms of this compound can be synthesized via the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone. The following is a general protocol adapted from patented methods.

Materials:

-

Phenyl(pyridin-2-yl)methanone

-

Chiral ligand (e.g., I-1 as described in the patent)

-

Metal complex (e.g., [Ir(COD)Cl]₂)

-

Methanol (solvent)

-

Base (e.g., sodium methoxide or lithium tert-butoxide)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: A chiral ligand and a metal complex are stirred in methanol at room temperature to prepare the catalyst solution.

-

Hydrogenation: Phenyl(pyridin-2-yl)methanone, the prepared catalyst, and a base are charged into a high-pressure autoclave with methanol.

-

The autoclave is purged and then pressurized with hydrogen gas.

-

The reaction mixture is stirred at a specific temperature (e.g., 40-60°C) for a set duration (e.g., 8-12 hours).

-

Work-up: After the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the chiral this compound.

Note: The specific enantiomer ((R) or (S)) obtained depends on the chirality of the ligand used.

Reactivity and Stability

This compound exhibits reactivity typical of a secondary alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The pyridine ring can act as a ligand for metal ions and can be protonated in acidic conditions. The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Biological Activity and Applications

Derivatives of this compound have garnered significant interest in drug discovery. Notably, certain derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making its antagonists promising therapeutic candidates.[6] The development of these antagonists involves systematic optimization of the this compound scaffold to enhance pharmacological and pharmacokinetic properties.[6]

References

- 1. This compound | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-PyridineMethanol,A-phenyl- | 14159-57-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phenyl(pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

IUPAC Name: Phenyl(pyridin-2-yl)methanol CAS Number: 14159-57-0

This technical guide provides an in-depth overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its significant role as a building block in the creation of therapeutic agents, particularly Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and antimalarial drugs like mefloquine. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 185.22 g/mol .[1] It is classified as harmful if swallowed.[1] The table below summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| CAS Number | 14159-57-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Appearance | White to Orange to Green powder to crystal | TCI[2] |

| Melting Point | 109.3-110.9 °C | RSC[3] |

| Synonyms | (±)-2-(α-Hydroxybenzyl)pyridine, Phenyl(2-pyridyl)methanol | TCI, PubChem[1][2] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize its characteristic 1H NMR, 13C NMR, and mass spectrometry data.

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 8.57 | d | 5.0 | 1H | Pyridine H6 |

| 7.62 | t | 7.5 | 1H | Pyridine H4 |

| 7.38 | d | 7.0 | 2H | Phenyl H2', H6' |

| 7.34 | t | 7.5 | 2H | Phenyl H3', H5' |

| 7.28 | d | 7.0 | 1H | Phenyl H4' |

| 7.20 | dd | 7.0, 5.5 | 1H | Pyridine H5 |

| 7.15 | d | 8.0 | 1H | Pyridine H3 |

| 5.75 | s | - | 1H | Methanol CH |

| 5.28 | s | - | 1H | Methanol OH |

| Solvent: CDCl₃, Frequency: 500 MHz[3] |

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) |

| 160.8 |

| 147.8 |

| 143.2 |

| 136.8 |

| 128.6 |

| 127.8 |

| 127.1 |

| 122.4 |

| 121.4 |

| 74.9 |

| Solvent: CDCl₃, Frequency: 125 MHz[3] |

Mass Spectrometry

| m/z | Intensity (%) | Fragment |

| 185 | 100 | [M]⁺ |

| 167 | 18 | [M - H₂O]⁺ |

| 107 | 38 | [C₇H₇O]⁺ |

| 80 | 52 | [C₅H₆N]⁺ |

| Ionization Method: Electron Ionization (EI, 70 eV)[3] |

Synthesis of this compound

This compound can be synthesized as a racemate or as individual enantiomers through asymmetric synthesis. Common methods involve the reduction of the corresponding ketone or a Grignard reaction.

Racemic Synthesis via Reduction of Phenyl(pyridin-2-yl)methanone

A straightforward method for preparing racemic this compound is the reduction of phenyl(pyridin-2-yl)methanone using a hydride reducing agent like sodium borohydride (NaBH₄).[4][5][6]

Experimental Protocol:

-

Dissolution: Dissolve phenyl(pyridin-2-yl)methanone in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and the borate esters.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Asymmetric Synthesis of Chiral this compound

The enantiomerically pure forms of this compound are crucial for the synthesis of stereospecific pharmaceuticals. Asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using a chiral catalyst is a common and effective method.[7][8]

Experimental Protocol for (S)-Phenyl(pyridin-2-yl)methanol:

-

Catalyst Preparation: In a reaction flask under an argon atmosphere, a chiral ligand (e.g., a derivative of (S)-BINAP) and a metal complex (e.g., [Ir(COD)Cl]₂) are stirred in methanol at room temperature for 30 minutes to prepare the chiral catalyst.

-

Hydrogenation: In an autoclave, phenyl(pyridin-2-yl)methanone, the prepared catalyst, a base (e.g., lithium tert-butoxide), and methanol are combined.

-

Reaction Conditions: The autoclave is charged with hydrogen gas to a pressure of 3.0-5.0 MPa and heated to 40-80 °C. The reaction is stirred for 8-12 hours.

-

Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. Water is added, and the product is extracted with ethyl acetate. The organic phase is dried and the solvent is evaporated to yield (S)-Phenyl(pyridin-2-yl)methanol.

The following table summarizes the results of various asymmetric synthesis experiments for the (S)-enantiomer.

| Base | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Enantiomeric Excess (ee) (%) |

| Sodium methoxide | 3.0 | 40 | 12 | 91 | 97 | 85 |

| Lithium tert-butoxide | 3.0 | 60 | 8 | 97 | 98 | 96 |

| Lithium tert-butoxide | 5.0 | 40 | 8 | 97 | 98 | 96 |

| Lithium tert-butoxide | 3.0 | 80 | 8 | 95 | 97 | 95 |

| Data from patent CN109824579B[8] |

A similar protocol using a different chiral ligand can be employed for the synthesis of the (R)-enantiomer.[7]

Role in Drug Development

This compound serves as a critical structural motif in the development of various therapeutic agents. Its hydroxyl group provides a convenient handle for further chemical modifications, and the combination of the phenyl and pyridine rings is a common feature in many biologically active molecules.

Precursor for TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel is implicated in pain sensation, inflammation, and skin disorders.[9][10] this compound is a key building block for the synthesis of potent and selective TRPV3 antagonists. For instance, the molecule cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, a potent TRPV3 antagonist with an IC₅₀ of 0.38 µM, is synthesized from a derivative of (S)-Phenyl(pyridin-2-yl)methanol.[9]

Intermediate in Mefloquine Synthesis

Mefloquine is an antimalarial drug used for the treatment and prevention of malaria.[11][12] The synthesis of mefloquine and its analogues often involves intermediates that are structurally related to this compound. The core structure of mefloquine features a quinoline ring system linked to a piperidine methanol moiety. While not a direct precursor in all synthetic routes, the chemical principles involved in the synthesis of this compound, particularly the formation of the carbinol group, are relevant to the synthesis of the mefloquine backbone.

Conclusion

This compound is a versatile and valuable chemical compound with significant applications in medicinal chemistry and drug development. Its straightforward synthesis, well-characterized properties, and its role as a key precursor for important therapeutic targets such as TRPV3 antagonists make it a compound of high interest for researchers and scientists. The availability of robust protocols for both racemic and asymmetric synthesis further enhances its utility in the development of novel, stereospecific pharmaceuticals.

References

- 1. This compound | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of alpha-Phenyl-2-pyridinemethanol

An In-depth Technical Guide to alpha-Phenyl-2-pyridinemethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Phenyl-2-pyridinemethanol, also known by its IUPAC name phenyl(pyridin-2-yl)methanol, is a heterocyclic alcohol of significant interest in synthetic and medicinal chemistry.[1] It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is a known impurity of the antihistamine Carbinoxamine and a key precursor in the synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in drug development.

Chemical and Physical Properties

The fundamental properties of alpha-Phenyl-2-pyridinemethanol are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 14159-57-0 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₁NO | [1][3][4] |

| Molecular Weight | 185.22 g/mol | [1][3][4][6] |

| IUPAC Name | This compound | [1] |

| SMILES | OC(c1ccccn1)c1ccccc1 | [4][5] |

| Appearance | White to Orange to Green powder to crystal | [3] |

Physicochemical Data

| Property | Value | Conditions / Notes | Reference |

| Melting Point | 83-84 °C | Recrystallized from hexane/chloroform | [3] |

| Boiling Point | 127-129 °C | at 0.3 Torr | [3] |

| Density | 1.155 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 12.67 ± 0.20 | Predicted | [3] |

| Solubility | Soluble in Methanol | [3] |

Safety and Handling

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [3] |

| Storage Temperature | 2-8°C |

Experimental Protocols

The synthesis of enantiomerically pure alpha-Phenyl-2-pyridinemethanol is critical for its use in chiral drug synthesis. Asymmetric hydrogenation of the corresponding ketone is a common and effective method.

Asymmetric Hydrogenation for (R)- or (S)-alpha-Phenyl-2-pyridinemethanol

This protocol is a generalized procedure based on methodologies described in recent patents for the synthesis of the (R) and (S) enantiomers.[7][8] The choice of chiral ligand determines the resulting stereochemistry.

Objective: To synthesize enantiomerically enriched alpha-Phenyl-2-pyridinemethanol via catalytic hydrogenation.

Materials:

-

Phenyl(pyridin-2-yl)methanone (Substrate)

-

[Ir(COD)Cl]₂ (Iridium-based pre-catalyst)

-

Chiral Ligand (e.g., a chiral phosphine-oxazoline ligand)

-

Methanol (Solvent)

-

Lithium tert-butoxide (Base)

-

Hydrogen Gas (H₂)

-

Ethyl Acetate (Extraction solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying agent)

-

Argon or Nitrogen (Inert gas)

Procedure:

-

Catalyst Preparation:

-

In a reaction flask under an inert atmosphere (Argon), add the chiral ligand (0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (0.012 mmol).

-

Add anhydrous methanol (1.5 mL).

-

Stir the mixture at room temperature (25°C) for approximately 30-60 minutes to allow for the formation of the active catalyst complex.[7][8]

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, charge phenyl(pyridin-2-yl)methanone (0.24 mol).

-

Add the pre-formed catalyst solution from Step 1.

-

Add lithium tert-butoxide (12 mmol) and additional methanol (100 mL).[7][8]

-

Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ to 3.0-5.0 MPa.

-

Heat the reaction mixture to 40-60°C and stir vigorously for 8-12 hours.[7][8]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and perform an extraction with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the ethyl acetate under reduced pressure to yield the crude product.

-

-

Purification and Analysis:

-

The crude product can be further purified by column chromatography or recrystallization.

-

The yield, purity (e.g., by GC or HPLC), and enantiomeric excess (e.g., by chiral HPLC) of the final product, (R)- or (S)-phenyl(pyridin-2-yl)methanol, should be determined. Reported yields and ee values are typically high (>90%).[7][8]

-

Biological Context and Applications

alpha-Phenyl-2-pyridinemethanol is not primarily known for its direct biological activity but rather as a pivotal intermediate in synthesizing pharmacologically active molecules.

Precursor to Antihistamines

The primary application of this compound in drug development is as a key intermediate. For instance, α-(4-Chlorophenyl)-2-pyridinemethanol, a closely related derivative, is a direct precursor in the synthesis of Bepotastine .[2] Bepotastine is a second-generation histamine H1 antagonist used to treat allergic rhinitis and urticaria. The core structure provided by alpha-phenyl-2-pyridinemethanol is essential for the final drug's interaction with the H1 receptor. Its role as a reagent in the synthesis of Carbinoxamine, another H1 antagonist, is also established.[2][3]

Spectral Data

Full spectral data are crucial for the unambiguous identification and quality control of alpha-Phenyl-2-pyridinemethanol. While raw spectra are available through specialized databases, a summary of expected signals is provided below.

-

¹H NMR: The proton NMR spectrum would characteristically show signals for the aromatic protons on both the phenyl and pyridine rings (typically in the 7.0-8.5 ppm range), a singlet or doublet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH), the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would display distinct signals for the 11 unique aromatic carbons and one signal for the aliphatic methine carbon bearing the hydroxyl group.[9]

-

FTIR: The infrared spectrum would feature a prominent broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. It would also show C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹) and C=C/C=N stretching bands in the 1400-1600 cm⁻¹ fingerprint region.[10]

Conclusion

alpha-Phenyl-2-pyridinemethanol is a compound of considerable value to the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, combined with established synthetic routes, make it a reliable building block. Its primary importance lies in its role as a key intermediate in the synthesis of H1 antagonists, highlighting the critical link between fundamental organic chemistry and the development of therapeutic agents. This guide has provided the core technical information required by researchers and developers to effectively utilize this versatile molecule.

References

- 1. This compound | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 3. 2-PyridineMethanol,A-phenyl- | 14159-57-0 [chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-Pyridinemethanol, α-phenyl- [sobekbio.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Synthesis of Phenyl(pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(pyridin-2-yl)methanol is a chiral alcohol that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its derivatives have shown analgesic and anticonvulsant properties, and are key components in antihistamines like bepotastine and carbinoxamine.[1] The synthesis of enantiomerically pure forms, particularly the (R) and (S)-enantiomers, is of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

The principal strategies for synthesizing this compound can be broadly categorized into three main approaches:

-

Asymmetric Catalytic Hydrogenation of 2-Benzoylpyridine: This is a highly attractive method from an industrial and atom economy perspective, offering high yields and enantioselectivity.[2][3]

-

Reduction of 2-Benzoylpyridine: A straightforward and common laboratory-scale synthesis using reducing agents like sodium borohydride to produce the racemic alcohol.[4]

-

Asymmetric Addition of Organometallic Reagents to 2-Pyridinecarboxaldehyde: This classic organometallic approach involves the use of Grignard or organolithium reagents.

This guide will delve into the specifics of these pathways, providing the necessary details for their replication and optimization in a research and development setting.

Asymmetric Catalytic Hydrogenation of 2-Benzoylpyridine

This method focuses on the enantioselective reduction of the prochiral ketone, 2-benzoylpyridine, using a chiral catalyst and a hydrogen source. This approach is highly efficient for producing specific enantiomers of this compound.

Logical Workflow for Asymmetric Hydrogenation

Caption: Workflow for the asymmetric hydrogenation of 2-benzoylpyridine.

Experimental Protocols

Synthesis of (R)-Phenyl(pyridin-2-yl)methanol via Asymmetric Hydrogenation [2]

-

Catalyst Preparation:

-

Add the chiral ligand (16.6 mg, 0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (8.0 mg, 0.012 mmol) to a reaction flask.

-

Add methanol (1.5 mL) and stir the mixture at 25°C for 0.5 hours to prepare the catalyst solution.

-

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, lithium tert-butoxide (0.96 g, 12 mmol), and methanol (100 mL).

-

Pressurize the autoclave with hydrogen gas (H₂) to 3.0 MPa.

-

Heat the reaction mixture to 40°C and maintain for 12 hours.

-

-

Work-up and Isolation:

-

After the reaction, cool the autoclave and release the pressure.

-

Concentrate the reaction mixture under reduced pressure to recover the organic solvent.

-

Add an appropriate amount of water to the residue and extract with ethyl acetate.

-

Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain (R)-phenyl(pyridin-2-yl)methanol.

-

Quantitative Data

The following table summarizes the results obtained under various reaction conditions as described in the patent literature.[2]

| Base | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |

| Lithium tert-butoxide | 40 | 3.0 | 12 | 97 | 97 | 99 |

| Lithium tert-butoxide | 60 | 3.0 | 8 | 96 | 98 | 93 |

| Lithium tert-butoxide | 80 | 3.0 | 8 | 95 | 98 | 95 |

| Sodium methoxide | 40 | 3.0 | 12 | 91 | 96 | 87 |

| Sodium carbonate | 40 | 3.0 | 12 | 92 | 98 | 95 |

Reduction of 2-Benzoylpyridine using Sodium Borohydride

This is a common, reliable, and straightforward method for producing racemic this compound. It is well-suited for laboratory-scale synthesis where chirality is not a primary concern.

Reaction Pathway

Caption: Synthesis of this compound via reduction.

Experimental Protocol

Synthesis of this compound [4]

-

Reaction Setup:

-

Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in ethanol (60 mL) in a suitable reaction flask.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) (3.13 g, 0.083 mol) to the solution at room temperature.

-

Stir the resulting solution gently for 1 hour.

-

-

Work-up and Isolation:

-

Add 60 mL of water to the reaction mixture.

-

Heat the solution at 363 K (90°C) for 15 minutes.

-

After cooling to room temperature, extract the product with ethyl acetate (50 mL).

-

Evaporate the solvent from the organic phase under reduced pressure to yield a pale green oil.

-

Organometallic Addition to 2-Pyridinecarboxaldehyde

The synthesis can also be achieved through the addition of a phenyl group to 2-pyridinecarboxaldehyde using an organometallic reagent like a Grignard reagent (phenylmagnesium bromide) or phenyllithium.

General Reaction Scheme

Caption: Organometallic addition pathway to the target molecule.

Experimental Protocol (Conceptual)

While a specific detailed protocol for this exact transformation was not found in the initial search, a general procedure based on standard Grignard reactions can be outlined.[5][6][7]

-

Grignard Reagent Formation (if not commercially available):

-

React bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere to form phenylmagnesium bromide.

-

-

Addition Reaction:

-

In a separate flask under an inert atmosphere, dissolve 2-pyridinecarboxaldehyde in anhydrous ether or THF.

-

Cool the aldehyde solution in an ice bath.

-

Slowly add the Grignard reagent to the aldehyde solution with stirring.

-

Allow the reaction to proceed to completion, which may involve stirring at room temperature for a period.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product, typically by column chromatography, to obtain this compound.

-

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. For producing specific enantiomers with high purity, asymmetric catalytic hydrogenation of 2-benzoylpyridine is the most advanced and efficient method, particularly for industrial applications. For routine laboratory synthesis of the racemic compound, the reduction of 2-benzoylpyridine with sodium borohydride offers a simple and reliable route. The use of organometallic reagents provides a classic and versatile alternative. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, desired stereochemistry, and available resources.

References

- 1. researchgate.net [researchgate.net]

- 2. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 3. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. cerritos.edu [cerritos.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. amherst.edu [amherst.edu]

An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanol: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenyl(pyridin-2-yl)methanol, a significant chemical entity with applications in medicinal chemistry and drug development. This document details its fundamental physicochemical properties, outlines a detailed experimental protocol for its asymmetric synthesis, and explores its interaction with biological signaling pathways, particularly its role as a precursor for Transient Receptor Potential Vanilloid 3 (TRPV3) channel antagonists.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | [1][2][3][4][5] |

| Molecular Weight | 185.22 g/mol | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| CAS Number | 14159-57-0 | [2] |

| Appearance | White to orange to green powder or crystals | [6] |

Asymmetric Synthesis of this compound

The enantiomerically pure forms of this compound are crucial for the development of stereospecific pharmaceuticals. The following protocol describes a robust method for the asymmetric hydrogenation of a prochiral ketone to yield the desired chiral alcohol. This method is adapted from established procedures for the synthesis of (R)- and (S)-enantiomers, which report high yields and enantiomeric excesses.

Experimental Protocol: Asymmetric Hydrogenation

This protocol details the synthesis of (R)-Phenyl(pyridin-2-yl)methanol. The synthesis of the (S)-enantiomer follows a similar procedure with the use of the appropriate chiral ligand.

Materials:

-

Phenyl(pyridin-2-yl)methanone

-

Chiral ligand (e.g., a derivative of a chiral phosphine)

-

Metal complex (e.g., [Ir(COD)Cl]₂)

-

Methanol (anhydrous)

-

Base (e.g., sodium methoxide, lithium tert-butoxide)

-

Hydrogen gas (high pressure)

-

Ethyl acetate

-

Water (deionized)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

High-pressure autoclave

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Catalyst Preparation:

-

Asymmetric Hydrogenation:

-

To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol), the prepared catalyst solution, a base such as lithium tert-butoxide (0.96 g, 12 mmol), and additional anhydrous methanol (100 mL).[7]

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 3.0-5.0 MPa.[7]

-

Heat the reaction mixture to 40-80°C and stir for 8-12 hours.[7][8]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the residue, add a suitable amount of water and extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent from the organic phase under reduced pressure to yield the crude (R)-phenyl(pyridin-2-yl)methanol.

-

Further purification can be achieved by column chromatography if necessary.

-

Yields for this type of reaction are typically high, often exceeding 90%, with enantiomeric excess values also being excellent, frequently above 95%.[7][8]

Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (R)-Phenyl(pyridin-2-yl)methanol.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[9] TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes and is implicated in various physiological processes, including thermosensation, pain perception, and skin barrier homeostasis.[9] Dysregulation of TRPV3 activity is associated with skin disorders, making it an attractive therapeutic target.

The antagonism of TRPV3 by this compound derivatives interferes with the downstream signaling cascades initiated by TRPV3 activation. One of the key pathways involves the interplay between TRPV3 and the Epidermal Growth Factor Receptor (EGFR). Activation of TRPV3 can lead to the release of transforming growth factor-alpha (TGF-α), which in turn activates EGFR. This initiates a signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and nuclear factor kappa B (NF-κB), ultimately promoting keratinocyte proliferation. By blocking TRPV3, this compound-based antagonists can potentially mitigate excessive proliferation and inflammation associated with certain skin conditions.

TRPV3 Signaling Pathway and Antagonism Diagram

Caption: Antagonistic action on the TRPV3 signaling pathway.

References

- 1. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity | eLife [elifesciences.org]

- 4. The human transient receptor potential vanilloid 3 channel is sensitized via the ERK pathway [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) for Phenyl(pyridin-2-yl)methanol

A Comprehensive Technical Guide to the Spectroscopic Data of Phenyl(pyridin-2-yl)methanol

This technical guide provides an in-depth overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.57 | d | 5.0 | H-6' (Pyridine) |

| 7.62 | t | 7.5 | H-4' (Pyridine) |

| 7.38 | d | 7.0 | H-2, H-6 (Phenyl) |

| 7.34 | t | 7.0 | H-3, H-5 (Phenyl) |

| 7.28 | t | 6.5 | H-4 (Phenyl) |

| 7.18 | ddd | 7.5, 5.0, 1.0 | H-5' (Pyridine) |

| 7.12 | d | 8.0 | H-3' (Pyridine) |

| 5.68 | s | - | CH-OH |

| 4.90 | br s | - | OH |

¹³C NMR Data

| Chemical Shift (δ) ppm (Expected) | Assignment |

| 160.0 - 158.0 | C-2' (Pyridine) |

| 149.0 - 147.0 | C-6' (Pyridine) |

| 144.0 - 142.0 | C-1 (Phenyl, ipso) |

| 137.0 - 136.0 | C-4' (Pyridine) |

| 129.0 - 128.0 | C-3, C-5 (Phenyl) |

| 128.0 - 127.0 | C-4 (Phenyl) |

| 127.0 - 126.0 | C-2, C-6 (Phenyl) |

| 123.0 - 122.0 | C-5' (Pyridine) |

| 121.0 - 120.0 | C-3' (Pyridine) |

| 76.0 - 74.0 | CH-OH |

Infrared (IR) Spectroscopy Data

A specific experimental IR spectrum for this compound is not available in the searched resources. The following table lists the expected characteristic absorption bands based on the functional groups present.

| Wavenumber (cm⁻¹) (Expected) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 1600 - 1450 | C=C and C=N stretch | Aromatic/Pyridine |

| 1260 - 1000 | C-O stretch | Alcohol |

| 770 - 730 and 710 - 690 | C-H out-of-plane bend | Phenyl/Pyridine |

Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The molecular ion peak confirms the molecular weight of this compound (185.22 g/mol ).[2]

| m/z | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 108 | High | [M - C₆H₅]⁺ |

| 79 | High | [C₅H₄N]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is ground with potassium bromide (KBr) powder to create a fine, homogeneous mixture. The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Discovery and Enduring Legacy of Pyridinylmethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinylmethanol compounds, a class of heterocyclic organic molecules, have carved a significant niche in the landscape of medicinal chemistry and drug development. From their early discovery to their current applications in a diverse range of therapeutic areas, these compounds have proven to be versatile scaffolds for the design of potent and selective pharmacological agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of pyridinylmethanol compounds, with a focus on their role as enzyme inhibitors and ion channel modulators.

A Historical Perspective: From Discovery to Therapeutic Promise

The journey of pyridinylmethanol compounds began in the mid-20th century with early investigations into the synthesis and reactivity of pyridine derivatives. A pivotal moment in this discovery was the work of V. Boekelheide and W. J. Linn, who, in their 1954 paper published in the Journal of the American Chemical Society, described a novel method for the synthesis of pyridylcarbinols through the rearrangement of α-picoline-N-oxides.[1][2] This reaction, now known as the Boekelheide reaction, provided a foundational method for accessing these valuable chemical entities.[2]

Initially, the therapeutic potential of the parent pyridinylmethanol compounds was explored. For instance, 3-pyridinemethanol, also known as nicotinyl alcohol, was investigated for its vasodilator and antilipemic properties.[3] However, the true potential of this class of compounds was unlocked as medicinal chemists began to utilize them as versatile building blocks for the synthesis of more complex and targeted therapeutic agents.[4] This has led to the development of pyridinylmethanol-containing molecules that act as potent inhibitors of key enzymes and modulators of ion channels involved in various disease pathologies.

Synthetic Strategies: Accessing the Pyridinylmethanol Core

The synthesis of the three positional isomers of pyridinylmethanol—2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol—can be achieved through several strategic routes. The choice of method often depends on the desired isomer, scale of synthesis, and availability of starting materials.

Synthesis of 2-Pyridinemethanol

A common approach for the synthesis of 2-pyridinemethanol involves the functionalization of 2-picoline (2-methylpyridine). One established method is the Boekelheide reaction, where 2-picoline-N-oxide is rearranged in the presence of acetic anhydride to yield 2-acetoxymethylpyridine, which is then hydrolyzed to 2-pyridinemethanol.[2][5]

Alternatively, oxidation of 2-picoline to 2-picoline-N-oxide followed by reaction with acetic anhydride and subsequent hydrolysis provides another route.[6]

Synthesis of 3-Pyridinemethanol (Nicotinyl Alcohol)

The synthesis of 3-pyridinemethanol often starts from nicotinic acid or its derivatives. A widely used laboratory-scale preparation involves the esterification of nicotinic acid to an alkyl nicotinate, followed by reduction of the ester to the corresponding alcohol.[7][8]

Another common industrial method involves the catalytic hydrogenation of 3-cyanopyridine.[9]

Synthesis of 4-Pyridinemethanol

4-Pyridinemethanol is frequently synthesized via the reduction of isonicotinic acid or its esters.[10]

Therapeutic Applications and Mechanisms of Action

The structural versatility of the pyridinylmethanol scaffold has been exploited to develop a range of therapeutic agents targeting diverse biological pathways.

Checkpoint Kinase 1 (Chk1) Inhibitors

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy.[3][11] Several potent and selective Chk1 inhibitors incorporating a pyridinylmethanol moiety have been developed. These inhibitors typically act as ATP-competitive binders in the kinase domain of Chk1.

| Compound | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Cellular Activity (HT29) IC50 (nM) | Reference |

| SAR-020106 | 13.3 | - | 55 (G2 arrest abrogation) | [12] |

| V158411 | 4.4 | 4.5 | 48 (pChk1 inhibition) | [13] |

| Compound 11 | 0.55 | - | 202 (MV-4-11 cell proliferation) | [14] |

| Compound 6c | - | - | - | [15] |

The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates Chk1, which in turn phosphorylates downstream targets such as Cdc25 phosphatases. This leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 by pyridinylmethanol-containing drugs abrogates this checkpoint, leading to premature entry into mitosis with damaged DNA and ultimately, cancer cell death.[16][17]

Caption: Chk1 Signaling Pathway and Inhibition.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers, making them a key therapeutic target.[18] Pyridinylmethanol derivatives have been incorporated into the design of HDAC inhibitors.

HDACs are part of a larger regulatory network that controls gene expression. They are often recruited to specific gene promoters by DNA-binding transcription factors, where they act in concert with other corepressor proteins. The deacetylation of histones by HDACs leads to a positive charge on the histone tails, increasing their affinity for the negatively charged DNA and resulting in a condensed, transcriptionally silent chromatin state. HDAC inhibitors block this process, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[19][20][21]

Caption: HDAC Signaling and Inhibition.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons. It is involved in thermosensation, pain perception, and skin barrier function.[22][23] Gain-of-function mutations in the TRPV3 gene are associated with inflammatory skin disorders, making it a promising target for the development of novel analgesics and dermatological therapies.[24][25] A number of potent and selective TRPV3 antagonists featuring a pyridinylmethanol moiety have been reported.[22][23]

| Compound | hTRPV3 IC50 (µM) | Reference |

| Compound 74a | 0.023 | [22][23] |

| Trpvicin | Potent and subtype-selective inhibitor | [25] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of the parent pyridinylmethanol isomers.

Synthesis of 2-Pyridinemethanol from 2-Picoline-N-Oxide (Boekelheide Reaction)[2]

Materials:

-

2-Picoline-N-Oxide

-

Acetic Anhydride

-

Sodium Hydroxide solution

-

Diethyl ether

-

Magnesium Sulfate (anhydrous)

Procedure:

-

A mixture of 2-picoline-N-oxide and a molar excess of acetic anhydride is heated at reflux for 2 hours.

-

The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting residue (2-acetoxymethylpyridine) is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

After cooling, the aqueous solution is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude 2-pyridinemethanol is purified by distillation.

Synthesis of 3-Pyridinemethanol from Nicotinic Acid[7][8]

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate

Materials:

-

Nicotinic Acid

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

Nicotinic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated at reflux for 4-6 hours.

-

The excess methanol is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to give methyl nicotinate.

Step 2: Reduction of Methyl Nicotinate to 3-Pyridinemethanol

Materials:

-

Methyl Nicotinate

-

Sodium Borohydride

-

Methanol

Procedure:

-

Methyl nicotinate is dissolved in methanol.

-

Sodium borohydride is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated to yield 3-pyridinemethanol, which can be further purified by distillation or crystallization.

Synthesis of 4-Pyridinemethanol from Ethyl Isonicotinate[26]

Materials:

-

Ethyl Isonicotinate

-

Acidic aqueous solution (e.g., dilute sulfuric acid)

-

Platinum electrode (anode)

-

Lead electrode (cathode)

Procedure:

-

An electrolytic cell is set up with a platinum anode and a lead cathode, containing an acidic aqueous solution as the reaction medium.

-

Ethyl isonicotinate is added to the cell.

-

A constant current is applied to the system at room temperature and pressure.

-

The reaction is monitored until the starting material is consumed.

-

The product, 4-pyridinemethanol, is isolated from the reaction mixture by extraction and purified by column chromatography.

Conclusion

The discovery and development of pyridinylmethanol compounds represent a compelling narrative of how a simple heterocyclic scaffold can give rise to a rich and diverse collection of pharmacologically active molecules. From their historical roots in fundamental synthetic methodology to their current role in cutting-edge drug discovery programs targeting cancer, pain, and inflammatory diseases, pyridinylmethanol derivatives continue to be a source of inspiration for medicinal chemists. The synthetic accessibility of the pyridinylmethanol core, coupled with its favorable physicochemical properties, ensures that it will remain a privileged structure in the ongoing quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of pyridinylmethanol chemistry and pharmacology, offering a valuable resource for researchers and professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 3. CHEK1 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]

- 6. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. TRPV3 in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Phenyl(pyridin-2-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Phenyl(pyridin-2-yl)methanol, a crucial reagent in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical safety data, outlines proper handling procedures, and offers clear guidance for emergency situations.

Core Safety & Handling Protocols

This compound is classified as an irritant and is harmful if swallowed.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to strict safety protocols is mandatory to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. The following PPE is recommended when handling this compound:

-

Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are essential.[4]

-

Hand Protection: Due to the nature of the compound, double gloving with a butyl rubber outer glove and a nitrile inner glove is recommended for optimal protection.[4]

-

Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect against splashes and contamination.[4]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H11NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | Not specified | |

| Odor | Not specified | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Solubility | Not specified |

Table 2: Toxicological Data

| Hazard Classification | GHS Category | Statement | Source |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation | [2][3] |

Table 3: Exposure Limits

| Organization | Limit | Value |

| OSHA PEL | Not available | Not available |

| NIOSH REL | Not available | Not available |

| ACGIH TLV | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available in the search results. The hazard classifications are based on aggregated data from company notifications to the ECHA C&L Inventory.[1]

Emergency Procedures

Spill Management Workflow

In the event of a spill, the following workflow should be initiated immediately to ensure containment and cleanup with minimal risk.

First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure. The following diagram outlines the necessary steps for different routes of exposure.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area and avoid breathing fumes.[2]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

An In-depth Technical Guide to the Solubility of Phenyl(pyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of phenyl(pyridin-2-yl)methanol in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. Consequently, this document focuses on providing a detailed framework for the experimental determination of its solubility. It includes established methodologies, such as the isothermal shake-flask method followed by gravimetric analysis, which are considered standard practices in the pharmaceutical and chemical industries. Furthermore, this guide presents a qualitative assessment of the expected solubility based on the compound's structural features and offers a systematic approach for researchers to generate reliable and reproducible solubility data.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₁NO, is a heterocyclic compound featuring a pyridine ring and a phenyl group attached to a methanol backbone.[1] Its structural characteristics, including the presence of a hydroxyl group capable of hydrogen bonding and aromatic rings, suggest a varied solubility profile in different organic solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, purification processes, formulation development, and drug delivery systems.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar (hydroxyl group, nitrogen in the pyridine ring) and non-polar (phenyl ring, pyridine ring) characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the hydroxyl group of this compound. High solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is anticipated, although potentially less than in polar protic solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): The presence of the large non-polar phenyl and pyridine rings suggests some solubility in these solvents. However, the polar hydroxyl group will likely limit the extent of dissolution.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Isothermal Shake-Flask and Gravimetric Analysis

This protocol details the steps for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials or flasks with airtight seals

-

Syringes and membrane filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is established. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish. The filter should also be at the experimental temperature.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent should be completely removed.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish and residue.

-

Solubility can be expressed in various units:

-

Molarity (mol/L): Requires knowledge of the density of the saturated solution.

-

Mole fraction (x): Calculated from the moles of solute and solvent.

-

Mass/volume (g/L or mg/mL): A common and practical unit.

-

-

Data Presentation

While no specific quantitative data was found for this compound, the following table templates are provided for researchers to populate with their experimentally determined values. This structured format allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K

| Organic Solvent | Molar Mass ( g/mol ) | Solubility (mol/L) | Solubility (g/L) | Mole Fraction (x) |

| Methanol | 32.04 | |||

| Ethanol | 46.07 | |||

| Acetone | 58.08 | |||

| Ethyl Acetate | 88.11 | |||

| Acetonitrile | 41.05 | |||

| Toluene | 92.14 |

Table 2: Temperature Dependence of this compound Solubility in Ethanol

| Temperature (K) | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Mole Fraction (x) |

| 288.15 | 15 | |||

| 298.15 | 25 | |||

| 308.15 | 35 | |||

| 318.15 | 45 |

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents for a scientific audience. Due to the absence of publicly available quantitative data, the focus has been on providing a robust experimental framework for its determination. The detailed protocol for the isothermal shake-flask method coupled with gravimetric analysis offers a reliable means to generate high-quality solubility data. The provided templates for data presentation will aid researchers in organizing and reporting their findings in a clear and comparative manner. The generation of such data will be a valuable contribution to the chemical and pharmaceutical sciences, facilitating the effective use of this compound in future research and development endeavors.

References

The Supramolecular Architecture of Phenyl(pyridin-2-yl)methanol: A Hydrogen Bonding Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Phenyl(pyridin-2-yl)methanol, a deceptively simple molecule, offers a compelling case study in the principles of supramolecular chemistry. The strategic placement of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridinyl nitrogen) within its structure dictates its self-assembly into well-defined, elegant supramolecular architectures. This technical guide explores the core hydrogen bonding interactions of this compound, presenting key structural data, detailed experimental protocols, and visual representations of its assembly and analysis.

Core Interaction: The O—H⋯N Hydrogen Bond

The primary non-covalent interaction governing the supramolecular assembly of this compound is the hydrogen bond between the hydroxyl proton (donor) of one molecule and the nitrogen atom of the pyridine ring (acceptor) of an adjacent molecule. In the solid state, this specific and directional O—H⋯N interaction is the cornerstone of the crystal packing, leading to the formation of extended, ordered structures.[1]

Crystal Structure and Supramolecular Assembly

X-ray crystallography studies reveal that in its crystalline form, this compound molecules self-assemble into helical chains that extend along the c-axis.[1] This ordered arrangement is a direct consequence of the repeating O—H⋯N hydrogen bonds. The phenyl and pyridine rings of the molecule are significantly twisted relative to each other, with a dihedral angle of 71.42(10)°.[1]

In contrast, the introduction of a substituent, as seen in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, can alter the supramolecular arrangement. While still dominated by O—H⋯N hydrogen bonds, this derivative forms zigzag chains instead of helices.[2][3][4] This highlights the subtle interplay between the primary hydrogen bond and other weaker interactions or steric effects in directing the final supramolecular architecture.

Quantitative Hydrogen Bond Geometry

The precise geometry of the hydrogen bond in the crystal structure of this compound has been determined by X-ray diffraction. The key quantitative parameters are summarized in the table below.

| Interaction | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| O8—H8⋯N1 | 0.98(5) | 1.85(5) | 2.809(4) | 166(4) |

| Data sourced from Kim, H. & Kang, S. K. (2014). Acta Cryst. E70, o1209.[1] |

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are the detailed methodologies for the synthesis of this compound and its structural characterization.

Synthesis of this compound

This protocol is based on the reduction of 2-benzoylpyridine.[1]

-

Dissolution: Dissolve 2-benzoylpyridine (5.0 g, 0.027 mol) in ethanol (60 ml).

-

Reduction: Add sodium borohydride (NaBH₄) (3.13 g, 0.083 mol) slowly to the solution at room temperature.

-

Stirring: Stir the solution gently for 1 hour.

-

Quenching and Heating: Add 60 ml of H₂O to the solution and heat it at 363 K (90 °C) for 15 minutes.

-

Extraction: After cooling, extract the product with ethyl acetate (50 ml).

-

Solvent Evaporation: Evaporate the solvent under reduced pressure to yield the product as a pale green oil.

-

Crystallization: Obtain colorless crystals suitable for X-ray diffraction by slow evaporation of a solution of the product in ethanol at room temperature.[1]

Single-Crystal X-ray Diffraction

The following outlines the key steps and parameters for determining the crystal structure.[1]

-

Crystal Selection: A suitable single crystal (e.g., 0.30 x 0.26 x 0.18 mm) is mounted.

-

Data Collection:

-

Instrument: Bruker SMART CCD area-detector diffractometer.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: 296 K.

-

A total of 7290 reflections were measured, resulting in 2245 independent reflections.[1]

-

-

Structure Solution and Refinement:

-

Software: The structure is solved using programs like SHELXS and refined with SHELXL.[1]

-

Refinement Method: Full-matrix least-squares on F².

-

Hydrogen Atoms: The hydroxyl H atom (H8) was located in a difference Fourier map and refined freely. Carbon-bound H atoms were positioned geometrically and refined using a riding model.[1]

-

The final R-factor for the structure was R[F² > 2σ(F²)] = 0.039.[1]

-

Visualizing Supramolecular Interactions and Workflows

Hydrogen Bonding Motif

The fundamental hydrogen bonding interaction leading to the self-assembly of this compound into a chain is depicted below.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-phenyl(pyridin-2-yl)methanol using a Biocatalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-phenyl(pyridin-2-yl)methanol, a valuable chiral intermediate in the pharmaceutical industry. The synthesis is achieved through the biocatalytic reduction of 2-benzoylpyridine using the whole-cell biocatalyst Lactobacillus paracasei BD101. This environmentally friendly method offers high enantioselectivity and yield, presenting a green alternative to traditional chemical synthesis. These protocols cover the cultivation of the biocatalyst, the gram-scale biocatalytic reduction, downstream processing, and analytical methods for product characterization.

Introduction